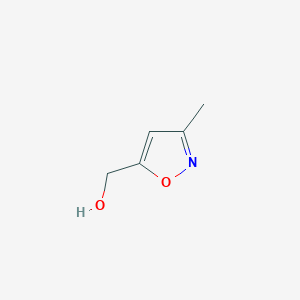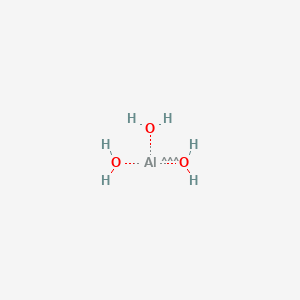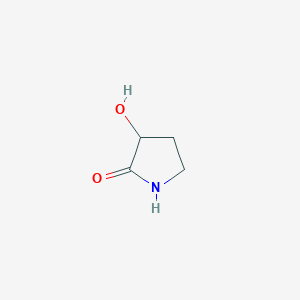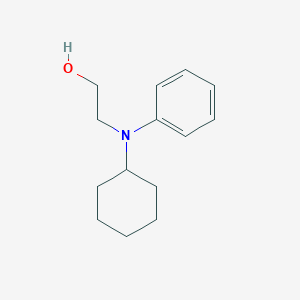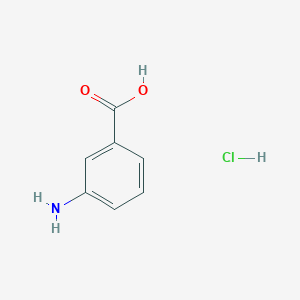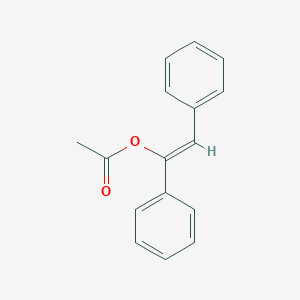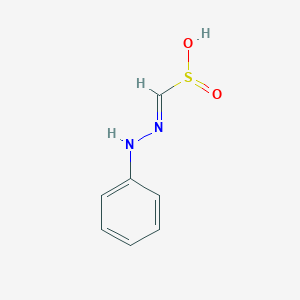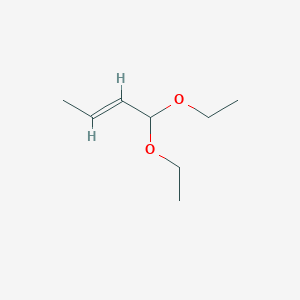
trans-2-Butenal diethyl acetal
概要
説明
Synthesis Analysis
The synthesis of trans-2-Butenal diethyl acetal can involve reactions of 2-butenal with ethylene glycol in the presence of p-toluenesulfonic acid, producing unsaturated cyclic acetal intermediates and other geometric isomers through a controlled process (Piasecki, 1984). Another method for the preparation involves the reaction of triethyl orthoformate with allylmagnesium chloride, derived from magnesium and allyl chloride, under optimized conditions to achieve significant yields (Zeng Fan-yan, 2006).
Molecular Structure Analysis
The molecular structure of trans-2-Butenal diethyl acetal and related compounds is determined through various analytical techniques, including NMR and GC/MS. These analyses allow for the identification of the compound's structure and the study of its isomers and intermediate products formed during synthesis processes (Sakhabutdinova et al., 2020).
Chemical Reactions and Properties
trans-2-Butenal diethyl acetal undergoes various chemical reactions, including transacetalization, where cyclic acetals react with acylium ions under specific conditions, leading to class-selective and structurally diagnostic reactions for cyclic acetals (Meurer et al., 2003). This type of reaction is crucial for understanding the compound's reactivity and potential applications in synthesis processes.
科学的研究の応用
Synthesis and Characterization :
- Piasecki (1984) studied the reaction products of 2-butenal with ethylene glycol, identifying unsaturated cyclic acetal as an intermediate product in the reaction catalyzed by p-toluenesulfonic acid (Piasecki, 1984).
- Zeng Fan-yan (2006) conducted a study on the preparation of 3-Butenal diethyl acetal, determining optimum conditions for its synthesis (Zeng Fan-yan, 2006).
Chemical Reactions and Mechanisms :
- The gas-phase reaction of trans-2-methyl-2-butenal with chlorine atoms was explored by Antiñolo et al. (2020), providing insights into kinetics, gaseous products, and secondary organic aerosol (SOA) formation (Antiñolo et al., 2020).
- Morizawa et al. (1984) presented a synthetic method involving 1-Bromo-2-ethoxycyclopropyllithium as a synthetic equivalent of 2-Lithio- or 3-Lithiopropenal, applicable to the synthesis of various chemical compounds (Morizawa et al., 1984).
Atmospheric Chemistry and Environmental Impact :
- Grira et al. (2021) investigated the gas-phase ozonolysis of trans-2-hexenal, revealing significant insights into kinetics, products, mechanisms, and SOA formation (Grira et al., 2021).
Pharmaceutical and Medical Applications :
- Gillies et al. (2004) discussed the use of acetals, including trans-2-Butenal diethyl acetal, as pH-sensitive linkages for drug delivery, highlighting their potential in targeted therapeutic release (Gillies et al., 2004).
Catalysis and Industrial Applications :
- León et al. (2011) explored the catalytic condensation of ethanol over Mg–Al mixed oxides, where trans-2-Butenal diethyl acetal played a role in the process, demonstrating the utility of these compounds in industrial chemical production (León et al., 2011).
Food and Beverage Industry :
- Presa-Owens et al. (1995) characterized Macabeo, Xarel.lo, and Parellada white wines, identifying various compounds including trans-2-Butenal diethyl acetal, indicating its presence and significance in the wine industry (Presa-Owens et al., 1995).
作用機序
Target of Action
Trans-2-Butenal diethyl acetal is an acetal . Acetals are usually derived from aldehydes and serve as carbonyl protecting groups . They also present as functional groups in glycosidic bonds . .
Mode of Action
The mode of action of trans-2-Butenal diethyl acetal involves its stability under basic conditions and its ability to be hydrolyzed back to the carbonyl compound . This characteristic is typical of acetals, which have two single-bonded oxygen atoms attached to the same carbon atom .
Biochemical Pathways
It’s known that acetals, including trans-2-butenal diethyl acetal, are present as functional groups in glycosidic bonds , suggesting a potential role in carbohydrate metabolism.
Pharmacokinetics
Its stability under basic conditions may influence its bioavailability.
Result of Action
Trans-2-Butenal diethyl acetal may be used in the preparation of 2 S,3 S-epoxybutan-1-ol, an intermediate in the synthesis of the antibiotic erythromycin . This suggests that the compound’s action results in the production of useful intermediates for drug synthesis.
Action Environment
Its stability under basic conditions suggests that pH levels may play a role in its action.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-1,1-diethoxybut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMISMXLQDKQDS-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C/C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10602-34-3, 63511-92-2 | |
| Record name | NSC506646 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC219876 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-diethoxybut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-2-Butenal diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



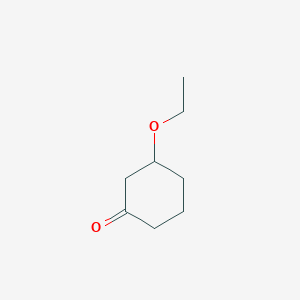
![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)
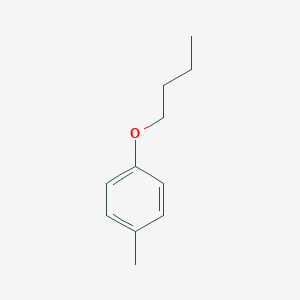
![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)


